molecular formula C9H10N2O5 B12656009 2,4-Dinitro-6-propylphenol CAS No. 4099-72-3

2,4-Dinitro-6-propylphenol

Cat. No.: B12656009
CAS No.: 4099-72-3
M. Wt: 226.19 g/mol
InChI Key: FCIYPWNHZQHVEQ-UHFFFAOYSA-N
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Description

2,4-Dinitro-6-propylphenol is an organic compound with the molecular formula C9H10N2O5. It is a derivative of phenol, where two nitro groups are substituted at the 2 and 4 positions, and a propyl group is substituted at the 6 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dinitro-6-propylphenol can be synthesized through the nitration of phenol derivatives. One common method involves the nitration of 2-propylphenol using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-6-propylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dinitro-6-propylphenol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dinitro-6-propylphenol involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: A well-known compound with similar nitro groups but without the propyl substitution.

    2,4-Dinitro-6-methylphenol: Similar structure with a methyl group instead of a propyl group.

    2,4-Dinitro-6-phenylphenol: Contains a phenyl group instead of a propyl group

Uniqueness

2,4-Dinitro-6-propylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

4099-72-3

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

2,4-dinitro-6-propylphenol

InChI

InChI=1S/C9H10N2O5/c1-2-3-6-4-7(10(13)14)5-8(9(6)12)11(15)16/h4-5,12H,2-3H2,1H3

InChI Key

FCIYPWNHZQHVEQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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